molecular formula C17H18BrFN2O B11174759 N-(4-bromo-2-fluorophenyl)-4-(diethylamino)benzamide

N-(4-bromo-2-fluorophenyl)-4-(diethylamino)benzamide

Cat. No.: B11174759
M. Wt: 365.2 g/mol
InChI Key: MFYXNFQMCSCXJC-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-(diethylamino)benzamide is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-4-(diethylamino)benzamide typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, is first brominated and fluorinated to introduce the bromine and fluorine substituents at the 4 and 2 positions, respectively.

    Amidation: The brominated and fluorinated phenyl ring is then reacted with 4-(diethylamino)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-(diethylamino)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine substituents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide may yield methoxy-substituted derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-4-(diethylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: It is used as a probe in biological assays to study the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(diethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents may enhance binding affinity and specificity, while the diethylamino group can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-4-(diethylamino)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance its reactivity and binding interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18BrFN2O

Molecular Weight

365.2 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-(diethylamino)benzamide

InChI

InChI=1S/C17H18BrFN2O/c1-3-21(4-2)14-8-5-12(6-9-14)17(22)20-16-10-7-13(18)11-15(16)19/h5-11H,3-4H2,1-2H3,(H,20,22)

InChI Key

MFYXNFQMCSCXJC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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